1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-2-thiazolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-2-thiazolyl- is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring, a carboxamide group, a methoxyphenyl substituent, and a thiazolyl group, making it a versatile molecule for chemical modifications and functional studies.
Preparation Methods
The synthesis of 1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-2-thiazolyl- typically involves multi-step reactions starting from readily available precursorsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to streamline the synthesis and reduce waste.
Chemical Reactions Analysis
1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, such as organic semiconductors and polymers with specific electronic properties.
Chemical Biology: It serves as a valuable tool for studying biological processes and molecular interactions due to its ability to interact with specific biomolecules and pathways.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-2-thiazolyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-2-thiazolyl- can be compared with other similar compounds, such as:
1H-Pyrazole-3-carboxamide, 5-(4-methylphenyl)-N-2-thiazolyl-: This compound has a methyl group instead of a methoxy group, which can influence its chemical reactivity and biological activity.
1H-Pyrazole-3-carboxamide, 5-(4-chlorophenyl)-N-2-thiazolyl-: The presence of a chlorine atom can enhance the compound’s electron-withdrawing properties, affecting its interactions with biological targets.
The uniqueness of 1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-2-thiazolyl- lies in its specific combination of functional groups, which provides a balance of electronic and steric properties, making it a versatile compound for various applications.
Properties
CAS No. |
130421-54-4 |
---|---|
Molecular Formula |
C14H12N4O2S |
Molecular Weight |
300.34 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C14H12N4O2S/c1-20-10-4-2-9(3-5-10)11-8-12(18-17-11)13(19)16-14-15-6-7-21-14/h2-8H,1H3,(H,17,18)(H,15,16,19) |
InChI Key |
CLKLUNYELBYANB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.